Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, which is a two benzene rings fused to a pyridine (an aromatic six-membered ring containing five carbon atoms and one nitrogen atom) to form three rings in total .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest due to their diverse biological activities . Various strategies have been developed for the synthesis of 1,8-naphthyridines, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a naphthyridine core, which is a bicyclic compound consisting of two benzene rings fused to a pyridine ring . The various substituents (ethyl, ethoxy, and methyl groups) are attached at the specified positions on the naphthyridine core .Chemical Reactions Analysis
The chemical reactions involving naphthyridines are diverse and depend on the specific substituents present on the naphthyridine core . They can undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Scientific Research Applications
Structural and Molecular Studies
Research has explored the structural and molecular characteristics of compounds related to Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. For instance, studies on crystal and molecular structures of certain ethyl compounds have been reported, confirming their structure through single crystal X-ray diffraction data. These investigations highlight the compounds' potential in catalyzing addition reactions due to their activated unsaturated systems, which are significant for various biological activities (Kaur et al., 2012).
Antibacterial Agents
This compound and its analogues have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown notable activity against bacterial pathogens, warranting further biological study. This suggests a potential application of these compounds in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Heterocyclic Systems
The compound has been utilized in the synthesis of various heterocyclic systems, indicating its versatility in organic synthesis. For example, research has demonstrated its conversion into substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, showcasing its potential in the synthesis of complex organic molecules (Plisson & Chenault, 2001).
Novel Synthetic Methods
Studies have also focused on developing novel synthetic methods involving this compound. This includes research on three-step synthesis techniques to create ethyl canthinone-1-carboxylates, highlighting innovative approaches to synthesizing bioactive compounds (Ioannidou et al., 2011).
Future Directions
properties
IUPAC Name |
ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-18-9-12(16(20)22-7-3)14(19)11-8-13(21-6-2)10(4)17-15(11)18/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDKGCAVBCIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)C)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.